N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. This class of compounds is known for its potential as therapeutic agents and is endowed with several pharmacological applications. The compound contains pharmacologically active triazole and quinazoline moieties, which possess a broad bioactivity spectrum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazoloquinazoline derivatives, including N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, typically involves the fusion of triazole and quinazoline rings. One common method involves the treatment of hydrazine hydrate with appropriate aldehydes in ethanol . Another approach involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline with different aryl amines .
Industrial Production Methods
Industrial production methods for triazoloquinazoline derivatives often involve scalable synthetic protocols that ensure high yield and purity. These methods may include one-pot reactions and the use of transition-metal-free strategies to construct the desired compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound has been shown to exhibit kinase inhibitory activities, which can interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 3-(4-ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and phenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.
1. Targeting Kinases
Recent studies have indicated that compounds similar to this compound may act as inhibitors of key kinases involved in cancer progression. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .
2. Induction of Apoptosis
Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives bearing similar structures could halt the cell cycle at the G1 phase and significantly increase apoptotic markers such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels in HCT-116 colon cancer cells .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (Colon Cancer) | 12.5 | Apoptosis induction via EGFR inhibition |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |
MCF7 (Breast Cancer) | 20.0 | Inhibition of VEGFR signaling |
Case Study 1: EGFR and VEGFR Inhibition
In a recent study involving quinazoline derivatives similar to our compound, it was found that these compounds inhibited EGFR with IC50 values in the sub-micromolar range. This suggests that this compound could exhibit similar properties .
Case Study 2: Effect on Apoptotic Pathways
Another investigation highlighted the ability of triazole derivatives to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cell lines. This dual action enhances their potential as therapeutic agents .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-20-14-8-5-11-17(20)15-24-22-18-12-6-7-13-19(18)28-23(25-22)21(26-27-28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAESSOLNHETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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